molecular formula C7H7N3O2S B2803184 5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine CAS No. 2243510-54-3

5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine

Cat. No.: B2803184
CAS No.: 2243510-54-3
M. Wt: 197.21
InChI Key: YZFRJPBLRHCSTA-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its fused thiazole and pyrimidine rings, which are further substituted with methoxy groups at the 5 and 7 positions. The molecular formula of this compound is C7H7N3O2S, and it has a molecular weight of 197.22 g/mol .

Preparation Methods

The synthesis of 5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis typically follows the aforementioned routes with modifications to optimize yield and purity.

Chemical Reactions Analysis

5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

    Oxidation and Reduction: The thiazole and pyrimidine rings can participate in oxidation and reduction reactions under appropriate conditions.

    Cyclization: The compound can form additional fused ring systems through cyclization reactions with suitable reagents.

Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine involves its interaction with various molecular targets. For instance, it has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to the stabilization of the topoisomerase I-DNA complex, resulting in DNA damage and cell death. Additionally, the compound can interact with other enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine can be compared with other thiazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-11-6-4-5(8-3-13-4)9-7(10-6)12-2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFRJPBLRHCSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1SC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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